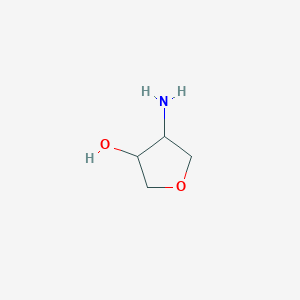

4-Aminotetrahydrofuran-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440608 | |

| Record name | 4-Aminotetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144870-96-2, 330975-13-8 | |

| Record name | 4-Aminotetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminotetrahydrofuran-3-ol: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminotetrahydrofuran-3-ol and its stereoisomers represent a class of heterocyclic compounds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of this scaffold, including a detailed lookup of CAS numbers for its various stereoisomers, its crucial role as a building block in the synthesis of complex pharmaceutical agents, particularly in the development of Janus kinase (JAK) inhibitors and potentially other antiviral and CNS-active compounds. The guide will delve into the stereoselective synthesis strategies, analytical characterization, and safety considerations essential for laboratory and process development applications.

Introduction: The Emergence of a Privileged Scaffold

The tetrahydrofuran moiety is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1] The introduction of amino and hydroxyl functionalities at the 3- and 4-positions creates a chiral, rigid, and functionally versatile scaffold known as this compound. This arrangement of polar groups in a defined three-dimensional space allows for specific and potent interactions with biological targets, making it a "privileged scaffold" in drug design. Its ability to serve as a surrogate for other cyclic systems and to introduce desirable physicochemical properties has led to its incorporation into a range of therapeutic candidates.

Chemical Identity and Stereoisomerism: A Comprehensive CAS Number Lookup

The precise stereochemistry of this compound is critical to its biological activity. The presence of two chiral centers at the C3 and C4 positions gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The cis and trans nomenclature is also commonly used to describe the relative orientation of the amino and hydroxyl groups. A definitive identification of each stereoisomer is crucial for research, development, and regulatory purposes.

| Stereoisomer | Relative Stereochemistry | CAS Number | Additional CAS Numbers |

| This compound (racemic mixture) | Mixture of all stereoisomers | 144870-96-2[2] | |

| cis-4-Aminotetrahydrofuran-3-ol (racemic) | cis | 535936-61-9[3] | |

| (3S,4S)-4-Aminotetrahydrofuran-3-ol | cis | 214629-29-5[4] | 535936-61-9[5] |

| (3R,4R)-4-Aminotetrahydrofuran-3-ol | cis | Not explicitly found, but rel-(3R,4R) is associated with 535936-61-9[3] | |

| trans-4-Aminotetrahydrofuran-3-ol (racemic) | trans | Not explicitly found | |

| (3S,4R)-4-Aminotetrahydrofuran-3-ol | trans | Not explicitly found | |

| (3R,4S)-4-Aminotetrahydrofuran-3-ol | trans | 190792-70-2[6] |

Synthesis Strategies: Accessing Stereochemical Diversity

The synthesis of enantiomerically pure this compound isomers is a key challenge and an area of active research. The primary strategies employed involve either chiral pool synthesis, starting from readily available chiral precursors, or asymmetric synthesis, which introduces chirality during the reaction sequence.[5]

Chiral Pool Synthesis

A common approach utilizes enantiopure starting materials where the stereochemistry is already established. For example, derivatives of tartaric acid or carbohydrates can be elaborated through a series of stereocontrolled reactions to yield the desired aminotetrahydrofuranol.[7] This strategy often provides a reliable and scalable route to specific stereoisomers.

Asymmetric Synthesis

Asymmetric synthesis methodologies, such as catalytic asymmetric dihydroxylation or aminohydroxylation of a suitable unsaturated precursor, can be employed to introduce the chiral centers with high enantioselectivity.[8] These methods offer flexibility in accessing different stereoisomers by changing the chiral catalyst or reagents.

A generalized workflow for the synthesis of a chiral aminotetrahydrofuranol is depicted below:

Caption: Generalized workflow for asymmetric synthesis.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in a number of investigational drug candidates, primarily due to its ability to form specific hydrogen bond interactions with protein targets and its favorable physicochemical properties.

Janus Kinase (JAK) Inhibitors

A significant application of this scaffold is in the development of Janus kinase (JAK) inhibitors.[9][10] JAKs are a family of enzymes that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[11] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.[12] The this compound moiety can be incorporated into the inhibitor structure to occupy a specific binding pocket of the JAK enzyme, leading to potent and selective inhibition.

The general interaction of a JAK inhibitor with the enzyme's active site is illustrated below:

Sources

- 1. Tetrahydrofuran synthesis [organic-chemistry.org]

- 2. This compound | C4H9NO2 | CID 10486809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]

An In-depth Technical Guide to the Stereoisomers of 4-Aminotetrahydrofuran-3-ol: Synthesis, Separation, and Characterization

This guide provides a comprehensive technical overview of the stereoisomers of 4-aminotetrahydrofuran-3-ol, a critical building block in modern medicinal chemistry. For researchers and drug development professionals, understanding the nuances of stereoisomerism is not merely an academic exercise; it is fundamental to designing safe and efficacious therapeutics. The distinct three-dimensional arrangement of atoms in each stereoisomer can lead to profoundly different pharmacological and toxicological profiles. This document delves into the core principles of identifying, separating, and characterizing the four stereoisomers of this scaffold, offering field-proven insights and methodologies. Its structure makes it a valuable component for creating compounds with targeted biological activities, thereby advancing drug discovery and development.[1]

The Foundational Importance of Stereochemistry: The Case of this compound

The this compound core contains two stereogenic centers at the C3 and C4 positions. According to the 2^n rule, where 'n' is the number of chiral centers, this gives rise to a total of four possible stereoisomers.[2] These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and one from the other pair is diastereomeric.

These are not trivial distinctions. The precise spatial orientation of the hydroxyl (-OH) and amino (-NH2) groups dictates how the molecule interacts with chiral biological targets like enzymes and receptors. Therefore, the isolation and biological evaluation of each individual stereoisomer are imperative in drug development.

The four stereoisomers are:

-

(3R,4R)-4-aminotetrahydrofuran-3-ol

-

(3S,4S)-4-aminotetrahydrofuran-3-ol

-

(3R,4S)-4-aminotetrahydrofuran-3-ol

-

(3S,4R)-4-aminotetrahydrofuran-3-ol

The (3S,4S) and (3R,4R) isomers have a cis relationship between the amino and hydroxyl groups, while the (3R,4S) and (3S,4R) isomers have a trans relationship.[3][4]

| Property | (3S,4S)-isomer | (3R,4R)-isomer | (3R,4S)-isomer | (3S,4R)-isomer |

| Synonym | cis-4-amino-tetrahydro-3-furanol[3] | Enantiomer of (3S,4S) | trans-4-Amino-tetrahydro-furan-3-ol[4] | Enantiomer of (3R,4S) |

| CAS Number | 214629-29-5[3] | Not explicitly listed | 190792-70-2[4] | Not explicitly listed |

| Molecular Formula | C₄H₉NO₂[5] | C₄H₉NO₂ | C₄H₉NO₂[4] | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol [5] | 103.12 g/mol | 103.12 g/mol [4] | 103.12 g/mol |

Chiral Separation: The Core Experimental Challenge

While synthetic strategies can produce mixtures of these isomers, the crucial step for drug development is their separation.[6][7] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[8]

Causality of Chiral Recognition

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile for separating a wide range of chiral compounds, including those with polar functional groups like amines and alcohols.[9] The separation mechanism on these phases is a multi-modal process involving:

-

Hydrogen Bonding: The amino and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone.

-

Dipole-Dipole Interactions: Polar groups on the analyte and CSP interact.

-

Inclusion: The analyte can fit into chiral grooves or cavities within the polysaccharide structure. The difference in how each enantiomer "fits" is often the primary driver of separation.

Workflow for Chiral Method Development

A systematic approach is essential for efficient method development. The process is not random but a logical progression from broad screening to fine optimization. This ensures a robust and reproducible separation.

A Self-Validating Protocol for Chiral Separation

This protocol describes a robust method for separating the enantiomers of a diastereomeric pair of this compound. The inclusion of a system suitability test makes the protocol self-validating, ensuring that the chromatographic system is performing adequately before analyzing samples.

Objective: To achieve baseline separation (Resolution Rs > 1.5) of a pair of this compound enantiomers.

| Parameter | Value / Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Normal Phase: Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm (due to lack of a strong chromophore) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of the diastereomeric racemate in 1 mL of mobile phase. |

Step-by-Step Methodology

-

System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the column by flowing the mobile phase through it for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the prepared standard solution.

-

Causality: This step is crucial to verify the system's fitness for purpose. It ensures that the column, mobile phase, and instrument are all working in concert to produce a reliable separation.

-

Acceptance Criteria: The resolution (Rs) between the two enantiomeric peaks must be greater than 1.5. The tailing factor for each peak should be between 0.8 and 1.5.

-

-

Sample Analysis: Once the SST criteria are met, proceed with injecting the unknown samples.

-

Data Processing: Integrate the peaks to determine the retention time and peak area for each enantiomer. The enantiomeric excess (%ee) can be calculated if required.

Spectroscopic Characterization to Confirm Structure

Once separated, it is essential to confirm the relative and absolute stereochemistry of the isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative configuration (cis vs. trans).

Distinguishing Diastereomers with ¹H NMR

The spatial relationship between the protons on C3 and C4 is different for cis and trans isomers, resulting in distinct spin-spin coupling constants (J-values).

-

For trans isomers: The H3 and H4 protons are typically diaxial or diequatorial in the most stable ring conformation, leading to a larger coupling constant (typically ³J_H,H = 5-10 Hz).

-

For cis isomers: The H3 and H4 protons have an axial-equatorial relationship, resulting in a smaller coupling constant (typically ³J_H,H = 2-5 Hz).

Furthermore, the chemical shifts of the ring protons will differ between diastereomers due to the different magnetic environments created by the substituents.

| Parameter | Expected Observation for trans-isomer | Expected Observation for cis-isomer |

| ³J (H3-H4) | Larger value (e.g., ~7 Hz) | Smaller value (e.g., ~3 Hz) |

| Chemical Shifts (δ) | Unique set of chemical shifts for all protons. | A different, unique set of chemical shifts compared to the trans-isomer. |

| ¹³C Chemical Shifts | Unique set of carbon resonances.[10] | Different set of carbon resonances from the trans-isomer. |

Note: Absolute configuration (R vs. S) cannot be determined by standard NMR and requires techniques like X-ray crystallography of a suitable derivative or comparison to an enantiopure standard of known configuration.

Conclusion

The successful integration of this compound stereoisomers into drug candidates hinges on the meticulous separation and characterization of each isomer. The methodologies outlined in this guide, from systematic chiral HPLC method development to spectroscopic confirmation, provide a robust framework for researchers in the pharmaceutical industry. By understanding the causality behind these analytical techniques—why a particular column is chosen, how separation occurs, and what spectroscopic features to look for—scientists can confidently advance their drug discovery programs, ensuring that the desired stereoisomer is carried forward for further development.

References

- MySkinRecipes. This compound.

- ChemScene. (3S,4S)-4-Aminotetrahydrofuran-3-ol.

- PubChem. Trans-4-Amino-Tetrahydro-Furan-3-Ol.

- PubChem. (3S,4S)-4-Aminotetrahydrofuran-3-ol.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- Phenomenex.

- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- OpenOChem Learn. HNMR Practice 1.

- Sigma-Aldrich. CHIRAL HPLC COLUMNS.

- Waters Corporation. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.

- ResearchGate.

- National Center for Biotechnology Information (PMC). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1][5]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction.

- ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones | Request PDF.

- Save My Exams. ¹³C NMR Spectroscopy.

Sources

- 1. This compound [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. researchgate.net [researchgate.net]

- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

An In-Depth Technical Guide to cis-4-Aminotetrahydro-3-furanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Tetrahydrofurans in Medicinal Chemistry

The tetrahydrofuran (THF) moiety, a saturated five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its ability to form hydrogen bonds, coupled with its favorable metabolic stability and three-dimensional character, makes it an attractive component in the design of novel therapeutics. Among the vast landscape of substituted THFs, cis-4-aminotetrahydro-3-furanol has emerged as a particularly valuable chiral building block. Its vicinal amino and hydroxyl groups, locked in a specific stereochemical arrangement, provide a rigid framework that can mimic the structural features of natural ligands, such as monosaccharides and amino acids, making it a powerful tool for modulating biological targets with high specificity.[3] This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of cis-4-aminotetrahydro-3-furanol, offering insights for its effective utilization in drug discovery programs.

Part 1: Unraveling the Chemical Architecture of cis-4-Aminotetrahydro-3-furanol

The precise three-dimensional arrangement of atoms in cis-4-aminotetrahydro-3-furanol is fundamental to its utility. The "cis" designation indicates that the amino and hydroxyl substituents reside on the same face of the tetrahydrofuran ring. This stereochemical relationship is critical for its interaction with biological macromolecules.

Stereochemistry and Nomenclature

The unambiguous description of cis-4-aminotetrahydro-3-furanol requires stereochemical descriptors. The most common enantiomer discussed in the literature and available from suppliers is the (3S,4S)-isomer.

The molecule possesses two chiral centers at the C3 and C4 positions of the furanose ring. The cis-configuration of the amino and hydroxyl groups creates a specific spatial orientation that is often crucial for achieving desired biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of cis-4-aminotetrahydro-3-furanol is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | [4][8] |

| Molecular Weight | 103.12 g/mol | [4][8] |

| Appearance | Typically a liquid or low-melting solid | [4] |

| Boiling Point | Approx. 232 °C | [4] |

| Density | Approx. 1.222 g/cm³ | [4] |

| Flash Point | Approx. 94 °C | [4] |

These properties indicate a relatively polar molecule with a high boiling point, consistent with the presence of hydrogen-bonding amino and hydroxyl groups.

Part 2: The Synthetic Blueprint: Accessing cis-4-Aminotetrahydro-3-furanol

The stereocontrolled synthesis of cis-4-aminotetrahydro-3-furanol is a key challenge that has been addressed through various asymmetric strategies. While a definitive, publicly available, step-by-step protocol for this specific molecule is not widespread, a plausible and scientifically sound approach can be devised based on established methodologies for the synthesis of substituted aminotetrahydrofurans. A common strategy involves the diastereoselective functionalization of a suitable tetrahydrofuran precursor.

Proposed Stereoselective Synthetic Workflow

The following proposed synthesis illustrates a logical pathway to obtain the (3S,4S) enantiomer, leveraging a chiral auxiliary-guided approach.

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. labsolu.ca [labsolu.ca]

- 8. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Aminotetrahydrofuran-3-ol: A Versatile Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount for the development of selective and potent therapeutics. 4-Aminotetrahydrofuran-3-ol, a chiral heterocyclic compound, has emerged as a significant building block, providing a rigid and stereochemically defined platform for the synthesis of a diverse array of biologically active molecules. Its inherent chirality and the presence of vicinal amino and hydroxyl groups make it a valuable synthon, particularly in the design of antiviral agents and other complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, stereoselective synthesis, and applications in drug discovery.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below. It is crucial to recognize that this compound exists as multiple stereoisomers, each with distinct spatial arrangements of the amine and hydroxyl groups, which significantly influences their biological activity and synthetic utility.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | 4-aminooxolan-3-ol | |

| CAS Numbers | Varies by stereoisomer | |

| (3S,4S)-isomer | 214629-29-5 | [1] |

| (3S,4R)-isomer | 153610-14-1 | |

| trans-isomer | 190792-70-2 | |

| cis-isomer | 535936-61-9 |

The Significance of Stereochemistry

The tetrahydrofuran ring of this compound contains two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis isomers have the amino and hydroxyl groups on the same face of the ring ((3R,4R) and (3S,4S)), while the trans isomers have them on opposite faces ((3R,4S) and (3S,4R)). This stereochemical diversity is a key asset in drug design, as the specific orientation of the functional groups dictates the molecule's ability to interact with biological targets such as enzymes and receptors. The precise spatial arrangement is critical for achieving high binding affinity and selectivity.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure stereoisomers of this compound is a critical aspect of its application. Chiral pool synthesis, which utilizes readily available, enantiopure starting materials, is a common and effective approach.

Synthesis from Chiral Pool Precursors: The D-Mannitol and D-Glucose Pathways

Natural carbohydrates such as D-mannitol and D-glucose are excellent starting points for the synthesis of various stereoisomers of this compound due to their inherent chirality.

A general synthetic strategy commencing from D-mannitol involves a series of protection, activation, and cyclization steps to construct the desired tetrahydrofuran ring with the correct stereochemistry. A key step often involves the formation of a dianhydro derivative, which can then be opened regioselectively to install the amino and hydroxyl functionalities.[2]

Conceptual Workflow: Synthesis from D-Mannitol

Caption: A generalized workflow for the synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol from D-mannitol.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound and its derivatives rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and stereochemistry of the molecule.

-

¹H NMR: The proton NMR spectrum will typically show complex multiplets in the aliphatic region corresponding to the protons on the tetrahydrofuran ring. The chemical shifts and coupling constants of the protons at C3 and C4 are particularly diagnostic for determining the cis or trans relationship of the substituents.

-

¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals for the carbon atoms of the tetrahydrofuran ring. The chemical shifts of C3 and C4 are influenced by the attached hydroxyl and amino groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 103. Common fragmentation pathways would likely involve the loss of water (M-18), the amino group (M-16), or cleavage of the tetrahydrofuran ring. Analyzing these fragmentation patterns can help in the structural confirmation of derivatives.[3]

Applications in Drug Discovery

The rigid, chiral scaffold of this compound makes it a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4]

Antiviral Agents

A significant application of this compound derivatives is in the development of antiviral drugs. The tetrahydrofuran moiety can mimic the ribose sugar in nucleosides, and the amino and hydroxyl groups provide handles for further functionalization to create potent and selective inhibitors of viral enzymes. For instance, derivatives of this scaffold have been explored as potential inhibitors of viral polymerases and proteases. The synthesis of 4'-substituted carbocyclic nucleoside analogs, which have shown anti-HIV and anti-HCV activity, often utilizes chiral building blocks with similar structural features.[5]

Experimental Protocol: A Representative Synthetic Step (Conceptual)

Objective: Introduction of an amino group via azide intermediate.

-

Activation of Hydroxyl Group: Dissolve the protected 3-hydroxytetrahydrofuran precursor in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to 0 °C. Add a suitable activating agent (e.g., triflic anhydride or a sulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Azide Displacement: To the reaction mixture, add a source of azide (e.g., sodium azide) and a phase-transfer catalyst if necessary. Allow the reaction to warm to room temperature and stir until the activated hydroxyl group is completely displaced by the azide, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude azide intermediate by flash column chromatography.

-

Reduction to Amine: Dissolve the purified azide in a suitable solvent (e.g., methanol or ethanol). Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). Monitor the reaction by TLC for the disappearance of the azide.

-

Final Isolation: Once the reduction is complete, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude aminotetrahydrofuran-3-ol derivative, which can be further purified if necessary.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile chiral building block in the field of drug discovery. Its stereochemically defined structure provides a robust platform for the synthesis of complex and biologically active molecules. The continued development of efficient and stereoselective synthetic routes to its various isomers will undoubtedly fuel its application in the design of next-generation therapeutics. As our understanding of disease pathways becomes more nuanced, the ability to precisely control the three-dimensional architecture of small molecule drugs will be increasingly critical, ensuring a prominent role for scaffolds like this compound in the future of medicinal chemistry.

References

- Wiley-VCH. (2007).

- ResearchGate.

- † 1H-NMR and 13C-NMR Spectra.

- BenchChem. (2025). The Ascendance of a Privileged Scaffold: Trans-3-aminochroman-4-ol in Modern Drug Design.

- PubMed Central. (2021).

- Wikipedia. List of antiviral drugs.

- Chemistry LibreTexts. (2023).

- PubChem. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2.

- MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents.

- PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.

- ResearchGate. Synthesis of C-4-modified zanamivir analogs as neuraminidase inhibitors and their anti-AIV activities.

- ResearchGate. (PDF)

- Interpret

- PubMed Central. (2021). A review: Mechanism of action of antiviral drugs.

- Chemguide.

- SciSpace. (2017).

- PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- ResearchGate. (2025).

- Longdom Publishing. Stereoselective Total Synthesis of (-)

- YouTube. (2020).

- MDPI. (2022).

- ResearchGate. (2025). Synthesis of a symmetric tetrakis-epoxide from a 3,4-D-mannitol bridged o,o-cyclophane.

- Short Summary of 1H-NMR Interpret

- ResearchGate.

- ResearchGate. (2025). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.

- Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde.

- ResearchGate. (2025). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition.

- PubMed Central. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.

- RSC Publishing. Synthesis of (3R,4R)

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Aminotetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-Aminotetrahydrofuran-3-ol, a key heterocyclic building block in medicinal chemistry. Understanding the NMR, IR, and Mass Spectrometry data is crucial for confirming the molecular structure, assessing purity, and guiding the synthesis of novel derivatives for drug discovery. This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comprehensive interpretation of the spectral data.

Molecular Structure and its Spectroscopic Implications

This compound (C₄H₉NO₂) is a saturated heterocyclic compound with a molecular weight of 103.12 g/mol and an exact mass of 103.063328530 Da.[1][2] The molecule contains a tetrahydrofuran ring, a primary amine group (-NH₂), and a secondary alcohol group (-OH). The presence of two stereocenters at positions 3 and 4 gives rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The cis and trans relationship between the amino and hydroxyl groups significantly influences the spectroscopic properties of each diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in this compound.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption, or resonance, is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH₂).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

Instrumental Parameters:

-

Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient for routine analysis.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydrofuran ring and the exchangeable protons of the amine and hydroxyl groups. The exact chemical shifts and coupling patterns will vary depending on the stereoisomer and the solvent used.

Expected ¹H NMR Data (in D₂O):

| Proton Assignment | Multiplicity | Approximate Chemical Shift (ppm) |

| H-3 (CH-OH) | m | ~4.0 - 4.5 |

| H-4 (CH-NH₂) | m | ~3.5 - 4.0 |

| H-2, H-5 (CH₂) | m | ~3.5 - 4.2 |

Note: In D₂O, the signals for the -OH and -NH₂ protons will be absent due to deuterium exchange.

Interpretation:

-

The protons on the carbons bearing the hydroxyl (C-3) and amino (C-4) groups are expected to appear in the downfield region of the aliphatic spectrum due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

-

The protons on the other two carbons of the tetrahydrofuran ring (C-2 and C-5) will also be in a similar region, influenced by the ring oxygen.

-

The coupling patterns (multiplicities) of these signals will provide information about the connectivity and stereochemical relationships between the protons. For example, the coupling constants between H-3 and H-4 can help distinguish between cis and trans isomers.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| C-3 (CH-OH) | ~70 - 80 |

| C-4 (CH-NH₂) | ~50 - 60 |

| C-2, C-5 (CH₂) | ~65 - 75 |

Interpretation:

-

The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3 and C-4) will be the most downfield.

-

The carbons adjacent to the ring oxygen (C-2 and C-5) will also be deshielded.

-

The relative positions of the signals can be influenced by the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the types of bonds and thus the functional groups present.

Experimental Protocol for IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Scan Range: Typically 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3400 - 3250 (medium) | N-H stretch | Primary Amine |

| 2960 - 2850 (strong) | C-H stretch | Alkane |

| 1650 - 1580 (medium) | N-H bend | Primary Amine |

| 1150 - 1050 (strong) | C-O stretch | Ether and Alcohol |

Interpretation:

-

The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

-

The N-H stretching of the primary amine typically appears as a doublet in this region.

-

The strong C-H stretching bands below 3000 cm⁻¹ confirm the presence of sp³-hybridized carbons.

-

The N-H bending vibration provides further evidence for the primary amine.

-

The strong absorption in the fingerprint region (below 1500 cm⁻¹) due to C-O stretching is characteristic of the tetrahydrofuran ring and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their mass-to-charge ratio. A detector then records the abundance of each ion.

Experimental Protocol for Mass Spectrometry

Ionization Method:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.

Mass Analyzer:

-

Quadrupole or Time-of-Flight (TOF): These are common mass analyzers that can provide accurate mass measurements.

Sample Introduction:

-

The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Mass Spectral Data and Interpretation

Expected Mass Spectrum (ESI+):

| m/z | Ion |

| 104.0710 | [M+H]⁺ |

Interpretation:

-

The most prominent peak in the positive ion ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 104.0710. This confirms the molecular weight of the compound.

-

Further fragmentation of the molecular ion can occur, providing structural information. Common fragmentation pathways for this molecule might include the loss of water (H₂O) or ammonia (NH₃).

Data Summary and Visualization

The following table summarizes the key spectroscopic data for this compound.

| Technique | Key Data | Interpretation |

| ¹H NMR | Signals in the 3.5-4.5 ppm range with specific coupling patterns. | Confirms the presence of protons on the tetrahydrofuran ring and their connectivity. |

| ¹³C NMR | Signals around 50-80 ppm. | Indicates the presence of four unique sp³ carbons, with those attached to O and N being the most deshielded. |

| IR | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3350 cm⁻¹), C-H stretch (<3000 cm⁻¹), and strong C-O stretch (~1100 cm⁻¹). | Confirms the presence of hydroxyl, primary amine, and ether functional groups. |

| MS (ESI+) | [M+H]⁺ peak at m/z ~104.0710. | Confirms the molecular weight of the compound. |

Molecular Structure of this compound

Sources

Solubility of 4-Aminotetrahydrofuran-3-ol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Aminotetrahydrofuran-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted heterocyclic compound of growing interest in medicinal chemistry and drug development. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to systematically assess its solubility profile.

Introduction to this compound

This compound is a saturated heterocyclic compound containing a tetrahydrofuran ring substituted with both an amino (-NH2) and a hydroxyl (-OH) group.[1][2][3] The presence of these functional groups, along with the ether linkage within the tetrahydrofuran ring, imparts a unique combination of polarity, hydrogen bonding capabilities, and stereochemical complexity. The molecule exists as different stereoisomers, such as cis and trans diastereomers, which can influence its physical properties, including solubility.[2][3] Understanding the solubility of this compound is crucial for its application in areas such as the synthesis of pharmaceutical intermediates.

Key Physicochemical Properties:

-

Molecular Formula: C₄H₉NO₂[1]

-

Molecular Weight: 103.12 g/mol [1]

-

Functional Groups: Primary amine, secondary alcohol, ether

-

Stereochemistry: Contains two chiral centers, leading to the possibility of four stereoisomers.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound, its solubility in various organic solvents will be dictated by a balance of the following intermolecular interactions:

-

Hydrogen Bonding: The presence of both an amino group (a hydrogen bond donor and acceptor) and a hydroxyl group (a hydrogen bond donor and acceptor) allows for strong hydrogen bonding interactions.[5]

-

Dipole-Dipole Interactions: The ether oxygen and the polar C-N and C-O bonds contribute to a significant molecular dipole moment, leading to dipole-dipole interactions.

-

Van der Waals Forces: These are present in all molecules and will contribute to the overall solubility.

Predicted Solubility in Different Classes of Organic Solvents

Based on its molecular structure, we can predict the solubility of this compound in various solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of this compound, it is expected to have high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)): These solvents have significant dipole moments but lack acidic protons for hydrogen bond donation.[6][7][8] this compound is expected to have moderate to high solubility in these solvents, particularly in DMSO which is a strong hydrogen bond acceptor.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of this compound, it is expected to have low solubility in nonpolar solvents.

The following table summarizes the predicted solubility and the primary intermolecular forces at play.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol, Water | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | DMSO, Acetonitrile, THF | Moderate to High | Dipole-Dipole, Hydrogen Bonding (with solvent as acceptor) |

| Nonpolar | Hexane, Toluene | Low | Van der Waals Forces |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9]

General Experimental Workflow

The workflow for determining the solubility of this compound is depicted in the following diagram:

Sources

- 1. This compound | C4H9NO2 | CID 10486809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Aminotetrahydrofuranol Core: Synthesis, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of the aminotetrahydrofuranol structural motif, a significant scaffold in modern medicinal chemistry. We will delve into the stereoselective synthetic strategies for its construction and explore its applications in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical architecture.

Introduction: The Aminotetrahydrofuranol Scaffold - A Privileged Structure in Drug Discovery

The aminotetrahydrofuranol core is characterized by a tetrahydrofuran ring substituted with both an amino and a hydroxyl group. While not defined by a singular "discovery" event, this structural motif has emerged as a privileged scaffold in medicinal chemistry due to its prevalence in a variety of biologically active molecules. Its significance lies in the precise three-dimensional arrangement of its functional groups—the cyclic ether, the amino group, and the hydroxyl group—which allows for multifaceted interactions with biological targets such as enzymes and receptors.[1][2] The stereochemistry of these functional groups is often critical for biological activity, making the development of stereoselective synthetic routes a key focus of chemical research.[1]

The tetrahydrofuran ring, a common substructure in numerous natural products, provides a stable and conformationally defined backbone.[3][4] The addition of amino and hydroxyl groups introduces hydrogen bond donors and acceptors, as well as sites for further chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. These features make aminotetrahydrofuranol-containing compounds promising candidates for a range of therapeutic areas, including antiviral and anticancer agents, and as enzyme inhibitors.[3][5][]

Historical Context: Foundational Synthetic Pillars

The journey to construct the aminotetrahydrofuranol core is built upon decades of research in two fundamental areas of organic synthesis: the formation of the tetrahydrofuran ring and the stereoselective synthesis of chiral amino alcohols.

The Tetrahydrofuran Ring: A Staple of Organic Synthesis

The synthesis of the parent tetrahydrofuran (THF) has a long history, with early industrial methods including the acid-catalyzed dehydration of 1,4-butanediol and the catalytic hydrogenation of furan.[7][8][9][10] While these methods are effective for producing the solvent, the synthesis of substituted tetrahydrofurans, particularly with high stereocontrol, has been a more complex challenge. Over the years, a multitude of methods have been developed, including:

-

Intramolecular SN2 Reactions: Classical approaches often involve the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.[3]

-

Additions to Epoxides: The intramolecular addition of an alcohol to an epoxide is a powerful and frequently used method for constructing the tetrahydrofuran ring in complex molecules.[3]

-

Electrophilic Cyclization: The use of electrophiles to induce the cyclization of unsaturated alcohols has also proven to be a valuable strategy.[11]

-

Modern Catalytic Methods: More recently, transition metal-catalyzed reactions, such as those involving palladium or platinum, have enabled highly stereoselective syntheses of substituted tetrahydrofurans from readily available starting materials.[12]

Chiral Amino Alcohols: Essential Building Blocks

Chiral amino alcohols are indispensable building blocks in the pharmaceutical industry, forming the backbone of numerous drugs.[1][13] The development of methods for their enantioselective synthesis has been a major focus of research. Key strategies include:

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as natural α-amino acids, which are chemically transformed into the desired amino alcohol.[1]

-

Asymmetric Reduction of α-Amino Ketones: The stereoselective reduction of a ketone adjacent to an amino group is a common and effective method for creating chiral 1,2-amino alcohols.[2][14]

-

Asymmetric Aminohydroxylation of Olefins: This powerful transformation introduces both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step.[1]

-

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, offers a green and highly selective route to chiral amino alcohols.[13]

Stereoselective Synthetic Strategies for the Aminotetrahydrofuranol Core

The construction of the aminotetrahydrofuranol scaffold with precise control over its multiple stereocenters is a significant synthetic challenge. The following sections detail key strategies that have been successfully employed.

Convergent Approaches: Combining Key Fragments

A common strategy involves the synthesis of separate tetrahydrofuran and amino alcohol precursors, which are then coupled. This approach allows for a modular synthesis where the stereochemistry of each fragment can be independently controlled.

Experimental Protocol: Representative Ring Opening of an Epoxide with an Amine

This protocol describes a general procedure for the synthesis of a trans-aminotetrahydrofuranol derivative from a tetrahydrofuran epoxide and an amine.

-

Reaction Setup: To a solution of the tetrahydrofuran epoxide (1.0 equivalent) in a suitable solvent such as isopropanol, add the desired amine (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aminotetrahydrofuranol.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for the stereoselective synthesis of cyclic systems. In the context of aminotetrahydrofuranols, this can involve the cyclization of an acyclic precursor containing all the necessary functional groups.

Diagram of Intramolecular Cyclization

Caption: Intramolecular cyclization workflow.

Experimental Protocol: Acid-Catalyzed Cyclization of an Amino Diol

This protocol outlines a general procedure for the synthesis of an aminotetrahydrofuranol via the acid-catalyzed cyclization of an amino diol.

-

Reaction Setup: Dissolve the amino diol precursor (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid) or a Lewis acid (e.g., SnCl₄) to the solution.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Development

The aminotetrahydrofuranol scaffold is a key component in a variety of biologically active molecules, demonstrating its versatility in medicinal chemistry.

Antiviral Agents

Many antiviral drugs are nucleoside analogs, and the aminotetrahydrofuranol core can serve as a carbocyclic mimic of the ribose sugar.[15] This substitution can lead to increased metabolic stability and improved pharmacokinetic properties. The development of broad-spectrum antiviral agents is a major goal in drug discovery, and natural products often provide promising starting points for lead development.[5][16][17]

Table 1: Comparison of Antiviral Activity

| Compound ID | Virus Target | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |

| Compound A | HIV-1 | 0.5 | >100 | >200 |

| Compound B | Influenza A | 2.1 | >50 | >23.8 |

| Compound C | HCV | 1.8 | >100 | >55.6 |

This table presents hypothetical data for illustrative purposes.

Enzyme Inhibitors

The specific arrangement of functional groups in aminotetrahydrofuranols makes them well-suited to act as enzyme inhibitors.[18] They can mimic the transition state of an enzymatic reaction or the natural substrate, leading to potent and selective inhibition.

-

Glycosidase Inhibitors: The aminotetrahydrofuranol core can mimic the structure of sugars, making it a suitable scaffold for the design of glycosidase inhibitors.[19][20][21][22] These inhibitors have potential applications in the treatment of diabetes, viral infections, and cancer.[20][23]

-

Kinase Inhibitors: The amino and hydroxyl groups can form key hydrogen bonding interactions with the active site of kinases, which are important targets in cancer therapy.[24]

-

Protease Inhibitors: Aminotetrahydrofuranol-containing molecules can be designed to target the active site of proteases, which are crucial enzymes in many disease processes, including viral replication and cancer progression.[25]

Diagram of Enzyme Inhibition

Caption: Mechanism of enzyme inhibition.

Conclusion and Future Perspectives

The aminotetrahydrofuranol core represents a valuable and versatile scaffold in medicinal chemistry. The continued development of novel stereoselective synthetic methods will undoubtedly expand the accessible chemical space and facilitate the synthesis of increasingly complex and potent therapeutic agents. As our understanding of the molecular basis of disease deepens, the rational design of aminotetrahydrofuranol-based compounds targeting specific biological pathways will continue to be a fruitful area of research, with the potential to deliver the next generation of innovative medicines.

References

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.).

- Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.[Link]

- Tost, M., & Kazmaier, U. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal.[Link]

- Regulation of Cyclization for the Stereoselective Synthesis of Substituted Tetrahydrofurans and Tetrahydrooxepines. (n.d.).

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.[Link]

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018).

- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023).

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024).

- Tost, M., & Kazmaier, U. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations.

- 5 production methods of THF. (2019). LookChem.[Link]

- Tetrahydrofuran - Wikipedia. (n.d.). Wikipedia.[Link]

- Tetrahydrofuran - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]

- Antiviral drug discovery: broad-spectrum drugs

- Medicinal chemistry of aminocyclitols. (n.d.). PubMed.[Link]

- Newly Emerging Strategies in Antiviral Drug Discovery. (2022).

- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI.[Link]

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.).

- Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. (n.d.). PubMed.[Link]

- Antiviral Drug Discovery. (n.d.). MDPI.[Link]

- Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. (2021).

- enzyme inhibitors. (2020). YouTube.[Link]

- Novel Imino Sugar α-glucosidase Inhibitors as Antiviral Compounds. (2013). PubMed.[Link]

- Antiviral drug discovery: preparing for the next pandemic. (n.d.). Infection Learning Hub.[Link]

- [Development of Novel Biologically Active Compounds Based on Synthetic Organic Chemistry]. (n.d.). PubMed.[Link]

- Bioactive heterocycles containing endocyclic N-hydroxy groups. (n.d.). PubMed Central.[Link]

- Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (n.d.). MDPI.[Link]

- Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. (n.d.). MDPI.[Link]

- Antiviral Drugs Mechanisms of Action, Anim

- Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate medi

- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). YouTube.[Link]

- An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complic

- Five-membered iminocyclitol α-glucosidase inhibitors: synthetic, biological screening and in silico studies. (2013). PubMed.[Link]

- Biologically active amino alcohols. (2020).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.[Link]

- Total Synthesis of Streptothricin F with Brandon Miller. (2024). YouTube.[Link]

- Educational Resources. (n.d.). Drug Hunter.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 5. Antiviral drug discovery: broad-spectrum drugs from nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 8. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tetrahydrofuran synthesis [organic-chemistry.org]

- 13. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Newly Emerging Strategies in Antiviral Drug Discovery: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Anniversary - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Novel imino sugar α-glucosidase inhibitors as antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Five-membered iminocyclitol α-glucosidase inhibitors: synthetic, biological screening and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Tetrahydrofuran Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of a Five-Membered Ring

The tetrahydrofuran (THF) moiety, a simple five-membered cyclic ether, is a recurring and vital structural motif within a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its unique stereochemical and electronic properties, which allow it to serve as a versatile scaffold for creating structurally diverse and potent therapeutic agents. The U.S. Food and Drug Administration (FDA) has approved numerous THF-containing drugs for a wide range of clinical applications, underscoring the significance of this heterocyclic system in medicinal chemistry.[4][5][6] This guide provides a comprehensive overview of the diverse biological activities of substituted tetrahydrofurans, details key experimental workflows for their evaluation, and explores the structure-activity relationships that govern their therapeutic potential.

A Spectrum of Biological Activities: From Anticancer to Antiviral

The substitution pattern around the tetrahydrofuran ring dictates its interaction with biological targets, leading to a broad spectrum of pharmacological effects.[5]

Anticancer Activity: The Potency of Annonaceous Acetogenins

A prominent class of natural products containing the THF moiety is the Annonaceous acetogenins.[7][8][9][10] These compounds, isolated from plants of the Annonaceae family, exhibit potent cytotoxic and antitumor activities.[8][9]

-

Mechanism of Action: Annonaceous acetogenins are powerful inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[11] This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high energy demands.[11] Some acetogenins also act as DNA topoisomerase I poisons and can induce cell cycle arrest.[11]

-

Structure-Activity Relationship (SAR): The number and relative stereochemistry of the THF rings, as well as the length of the aliphatic chain, are crucial for their cytotoxic potency. Studies have shown that adjacent bis-THF acetogenins, such as bullatacin, often exhibit higher antitumor activity compared to those with a single THF ring or non-adjacent bis-THF rings.[7]

| Compound | Number of THF Rings | Key Biological Finding | Reference |

| Bullatacin | Adjacent bis-THF | Potent cytotoxicity against MDR human mammary adenocarcinoma cells.[8] | [8] |

| Annosquamin B | mono-THF | Significant tumor growth reduction in H22 hepatoma models.[7] | [7] |

| Squamostatin-A | bis-THF | Identified as a major acetogenin with anti-tumor activity.[9] | [9] |

Antiviral Activity: Targeting HIV-1 Protease

The tetrahydrofuran scaffold is a key component in several highly successful HIV-1 protease inhibitors.[12][13] The cyclic ether oxygen can form crucial hydrogen bonds within the enzyme's active site, mimicking the interactions of a peptide carbonyl.[13]

-

Darunavir: This FDA-approved drug incorporates a bis-THF moiety that has been instrumental in its high potency and broad-spectrum activity against multidrug-resistant HIV-1 variants.[12] The bis-THF ligand is designed to maximize hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the protease.[12]

-

GRL-0519: This novel inhibitor features a tris-tetrahydrofuran (tris-THF) group at the P2 position, which allows it to fit snugly into the S2 binding pocket of the protease.[14][15] This structural modification enhances its antiviral activity against drug-resistant viral strains.[14]

Neuroprotective Effects: Lignans and Beyond

Certain substituted tetrahydrofurans, particularly neolignans, have demonstrated significant neuroprotective properties.[16]

-

Mechanism of Action: These compounds can protect neurons from cytotoxicity induced by factors like amyloid-beta peptides and MPP+, which are implicated in neurodegenerative diseases.[16] Some tetrahydrofuran derivatives also exhibit neurotrophic effects, promoting neuronal survival and neurite outgrowth.[16] Tetrahydrofolate (THF), a crucial biological molecule, has been shown to alleviate the inhibitory effect of oxidative stress on neural stem cell proliferation through the PTEN/Akt/mTOR pathway.[17]

Antifungal and Antimicrobial Activities

The tetrahydrofuran nucleus is also found in compounds with notable antifungal and antimicrobial properties.

-

(-)-Virgatusin: This tetra-substituted tetrahydrofuran lignan has shown significant antifungal activity, particularly against Colletotrichum lagenarium.[18][19] Structure-activity relationship studies have indicated that the methoxy groups and the 3,4-methylenedioxyphenyl group are essential for its high antifungal efficacy.[18][19]

-

General Antimicrobial Potential: The diverse substitution patterns achievable on the THF ring allow for the development of compounds with broad-spectrum antibacterial activity.[20][21] The toxic effects of tetrahydrofuran on microbial communities in wastewater treatment have also been studied, indicating its potent bioactivity.[22]

Key Experimental Workflows for Biological Activity Assessment

The evaluation of the biological activity of novel substituted tetrahydrofurans requires a systematic approach using a cascade of in vitro and in vivo assays.[23][24]

General Workflow for In Vitro Evaluation

The initial assessment of a compound's biological potential typically begins with in vitro assays to determine its potency, efficacy, and mechanism of action.[23]

Caption: A generalized workflow for the in vitro biological evaluation of novel compounds.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This widely used colorimetric assay assesses cell viability and is a primary screening tool for anticancer compounds.[9] It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted tetrahydrofuran compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls is crucial. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control establishes the baseline for 100% cell viability.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform a serial two-fold dilution of the substituted tetrahydrofuran compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Self-Validation: The growth control must show turbidity, indicating that the microorganism can grow in the test conditions. The sterility control should remain clear.

Visualization of a Key Signaling Pathway

The neuroprotective effects of tetrahydrofolate (THF) involve the modulation of the PTEN/Akt/mTOR signaling pathway. Oxidative stress can inhibit this pathway, leading to reduced cell proliferation. THF can counteract this effect.

Caption: THF promotes cell proliferation under oxidative stress by inhibiting PTEN.

Synthesis and Future Perspectives

The development of efficient and stereoselective synthetic methods is crucial for accessing novel substituted tetrahydrofurans.[26][27][28][29][30] Recent advances in catalysis, including photoredox and organocatalysis, have expanded the toolbox for constructing this important heterocyclic core.[29]

The future of research into substituted tetrahydrofurans is promising. The inherent "drug-likeness" of the THF scaffold ensures its continued exploration in various therapeutic areas. Challenges remain in achieving highly selective syntheses for complex poly-substituted THF systems and in fully understanding the toxicological profiles of some natural product classes, such as the acetogenins.[7] However, the proven success of THF-containing drugs provides a strong impetus for continued investigation into the vast chemical space and biological potential of this remarkable scaffold.

Conclusion

Substituted tetrahydrofurans represent a privileged class of compounds with a rich history in natural product chemistry and a bright future in drug discovery. Their diverse and potent biological activities, spanning from anticancer to neuroprotective effects, are a testament to their versatility as a core structural motif. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation, will continue to unlock new therapeutic opportunities and drive the development of next-generation medicines.

References

- Yuan, S. Q., et al. (n.d.). Antitumor activity and toxicity relationship of annonaceous acetogenins. PubMed.

- Nassar, Z. D., et al. (2015). Annonaceous Acetogenins as a new anticancer agent. Der Pharma Chemica.

- Guitard, K. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.

- Chen, Y., et al. (2012). Anti-tumor activity of Annona squamosa seeds extract containing annonaceous acetogenin compounds. PubMed.

- Li, G. Q., et al. (2007). Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. PubMed.

- Periyasamy, G., et al. (2022). Annonaceous acetogenins: A computational study into their antitumor activity in multidrug resistant enzymes. ResearchGate.

- Yamauchi, S. (2023). Syntheses and structure–activity relationship of lignans to develop novel pesticides. Journal of Pesticide Science.

- Suhail, T. P., et al. (2024). A Review on the in vitro Anticancer Potentials of Acetogenins from Annona muricata Linn. a Potential Inducer of Bax. Indian Journal of Pharmaceutical Education and Research.

- Yamauchi, S. (2023). Syntheses and structure–activity relationship of lignans to develop novel pesticides. J-Stage.